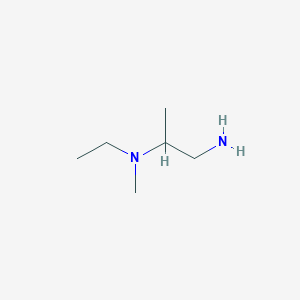

(1-Aminopropan-2-yl)(ethyl)methylamine

描述

Synthesis Analysis

Amines, such as “(1-Aminopropan-2-yl)(ethyl)methylamine”, can be synthesized through various methods. One common method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . The exact synthesis process for “(1-Aminopropan-2-yl)(ethyl)methylamine” would depend on the specific reactants and conditions used.Molecular Structure Analysis

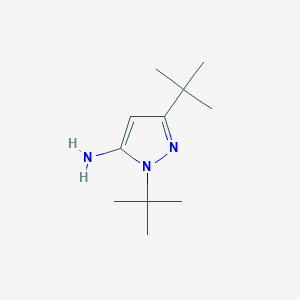

The molecular structure of amines, including “(1-Aminopropan-2-yl)(ethyl)methylamine”, is determined by the number of carbon atoms bonded directly to the nitrogen atom . In this case, the nitrogen atom is bonded to three carbon atoms, making it a tertiary amine .Chemical Reactions Analysis

Amines, including “(1-Aminopropan-2-yl)(ethyl)methylamine”, can undergo a variety of chemical reactions. For instance, they can react with primary amines to form imines . The specific reactions that “(1-Aminopropan-2-yl)(ethyl)methylamine” undergoes would depend on the reactants and conditions present.Physical And Chemical Properties Analysis

Amines have various physical and chemical properties. For instance, they can be classified as primary, secondary, or tertiary based on the number of carbon atoms bonded directly to the nitrogen atom . They also have varying boiling points . The specific physical and chemical properties of “(1-Aminopropan-2-yl)(ethyl)methylamine” would depend on its molecular structure and environmental conditions.科学研究应用

Application in Biocatalysis

Specific Scientific Field

Biocatalysis

Summary of the Application

“(1-Aminopropan-2-yl)(ethyl)methylamine” is used in the synthesis of short chiral alkyl amines and amino alcohols. These compounds are key in the chemical industry and serve as precursors for various pharmaceuticals .

Methods of Application or Experimental Procedures

The biocatalytic synthesis of very short-chain C4 to C5 amines is achieved using amine dehydrogenases (AmDHs). These enzymes are efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .

Results or Outcomes

Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .

Application in Transaminase-mediated Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

“(1-Aminopropan-2-yl)(ethyl)methylamine” is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .

Methods of Application or Experimental Procedures

The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. The process starts from prochiral ketones to produce pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Results or Outcomes

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application in Surfactant Production

Specific Scientific Field

Chemical Industry

Summary of the Application

“(1-Aminopropan-2-yl)(ethyl)methylamine” is used in the production of surfactants. They are good solubilizers of oil and fat, so they are used to neutralize fatty acids and sulfonic acid-based surfactants .

Methods of Application or Experimental Procedures

The compound is typically used in the production process of surfactants, where it acts as a neutralizing agent for fatty acids and sulfonic acid-based surfactants .

Results or Outcomes

The use of “(1-Aminopropan-2-yl)(ethyl)methylamine” in surfactant production leads to products that are effective in solubilizing oil and fat. These surfactants are used in various industries, including personal care products and waterborne coatings .

Application in the Production of Titanium Dioxide and Polyurethanes

Specific Scientific Field

Material Science

Summary of the Application

“(1-Aminopropan-2-yl)(ethyl)methylamine” is used in the production of titanium dioxide and polyurethanes .

Methods of Application or Experimental Procedures

The compound is used in the production process of these materials, although the specific methods and procedures can vary depending on the exact type of titanium dioxide or polyurethane being produced .

Results or Outcomes

The use of “(1-Aminopropan-2-yl)(ethyl)methylamine” in the production of these materials contributes to their overall quality and performance .

Application in Metalworking Fluids

Specific Scientific Field

Industrial Chemistry

Summary of the Application

“(1-Aminopropan-2-yl)(ethyl)methylamine” is used in the production of metalworking fluids .

Methods of Application or Experimental Procedures

The compound is typically used in the production process of metalworking fluids, where it acts as a solubilizer of oil and fat .

Results or Outcomes

The use of “(1-Aminopropan-2-yl)(ethyl)methylamine” in the production of metalworking fluids contributes to their overall performance and effectiveness .

Application in Pharmaceutical Drug Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“(1-Aminopropan-2-yl)(ethyl)methylamine” is used as an intermediate in the synthesis of a variety of pharmaceutical drugs .

Methods of Application or Experimental Procedures

The specific methods and procedures can vary depending on the exact type of drug being synthesized .

Results or Outcomes

The use of “(1-Aminopropan-2-yl)(ethyl)methylamine” in the synthesis of pharmaceutical drugs contributes to the production of effective therapeutic agents .

安全和危害

The safety and hazards associated with amines, including “(1-Aminopropan-2-yl)(ethyl)methylamine”, can vary. For instance, some amines are combustible, harmful in contact with skin, and cause severe skin burns and eye damage . They may also be harmful to aquatic life . It’s important to handle these substances with care and follow safety precautions.

属性

IUPAC Name |

2-N-ethyl-2-N-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-4-8(3)6(2)5-7/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYUDYLASJGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminopropan-2-yl)(ethyl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine](/img/structure/B1462488.png)

![3-[(2-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1462492.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)

amine](/img/structure/B1462499.png)

![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462508.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)